molecular formula C4H10ClNO2 B562569 Glycine-2-13C Ethyl Ester Hydrochloride CAS No. 58420-91-0

Glycine-2-13C Ethyl Ester Hydrochloride

Cat. No. B562569
CAS RN: 58420-91-0
M. Wt: 140.571
InChI Key: TXTWXQXDMWILOF-FJUFCODESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine-2-13C Ethyl Ester Hydrochloride is an isotope labelled compound of Glycine ethyl ester hydrochloride . It is mainly used as a pharmaceutical raw material and is an important intermediate for preparing chrysanthemic acid or two chlorine chrysanthemic acid . It is also used in the synthesis of anti-inflammatory drugs .


Synthesis Analysis

The production method of Glycine ethyl ester hydrochloride involves using glycine and raw ester as raw materials, adding a saturated hydrogen chloride-ethanol solution, and carrying out a reaction under thermal-insulation conditions to generate glycine ethyl ester hydrochloride . The method has the advantages of simple process, a short reaction period, low production cost, and a high conversion rate of more than 92% .


Molecular Structure Analysis

The molecular formula of Glycine-2-13C Ethyl Ester Hydrochloride is C3 (13C)H9NO2•HCl . The molecular weight is 140.57 . The structure is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Glycine ethyl ester (GEE) is used in conjunction with N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins . The GEE/EDC protocol effects specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins .


Physical And Chemical Properties Analysis

Glycine-2-13C Ethyl Ester Hydrochloride is a solid . It is soluble in water and should be stored at -20° C . The molecular weight is 140.57 .

Safety And Hazards

Glycine-2-13C Ethyl Ester Hydrochloride can cause serious eye damage . It is advised to wear eye protection and face protection while handling it . In case of contact with eyes, rinse cautiously with water for several minutes and immediately call a doctor .

properties

IUPAC Name

ethyl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H/i3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTWXQXDMWILOF-FJUFCODESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[13CH2]N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747867
Record name Ethyl (2-~13~C)glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine-2-13C Ethyl Ester Hydrochloride

CAS RN

58420-91-0
Record name Ethyl (2-~13~C)glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.